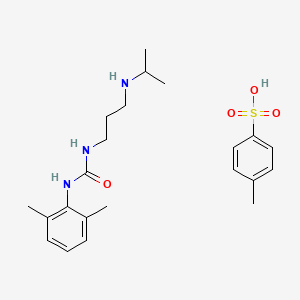

Recainam tosylate

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

74752-08-2 |

|---|---|

Molekularformel |

C22H33N3O4S |

Molekulargewicht |

435.6 g/mol |

IUPAC-Name |

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C15H25N3O.C7H8O3S/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4;1-6-2-4-7(5-3-6)11(8,9)10/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19);2-5H,1H3,(H,8,9,10) |

InChI-Schlüssel |

RJWVPIGRUWQLIB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C |

Synonyme |

N-(2,6-dimethylphenyl)-N'-(3-(1-methylethylamino)propyl)urea recainam recainam hydrochloride recainam tosylate Wy 42362 Wy-42,362 Wy-42362 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Recainam Tosylate

Retrosynthetic Analysis of Recainam Tosylate

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. openochem.orgnumberanalytics.com For this compound, the primary disconnection occurs at the tosylate salt linkage, separating the free base, Recainam, from the p-toluenesulfonic acid counterion.

The Recainam core structure can be further broken down through two key disconnections:

Urea (B33335) Linkage Disconnection: The urea functional group can be disconnected to yield two primary amine precursors: 2,6-dimethylaniline (B139824) and a substituted aminopropylamine derivative. This suggests a synthetic route involving the reaction of these two fragments, likely through a phosgene (B1210022) equivalent or a related urea-forming reaction.

Isopropylamino Side-Chain Disconnection: The bond between the propyl chain and the isopropylamino group can be cleaved. This leads to a precursor containing a propyl halide or another suitable leaving group and isopropylamine.

This analysis provides a logical pathway for the synthesis of Recainam, starting from readily accessible precursors.

Classical Synthetic Routes for Recainam Core Structure

The classical synthesis of the Recainam core generally follows the pathways identified in the retrosynthetic analysis.

Key Precursors and Intermediate Synthesis

The synthesis of the Recainam core structure involves the preparation of key intermediates. One common route begins with the alkylation of a protected 3-aminopropanol derivative.

A representative synthetic sequence is as follows:

Alkylation: N-(3-hydroxypropyl)phthalimide is reacted with 2-bromopropane (B125204) in the presence of a base to yield N-[3-(1-methylethoxy)propyl]phthalimide.

Deprotection: The phthalimide (B116566) protecting group is removed using hydrazine (B178648) hydrate (B1144303) to give 3-(1-methylethoxy)propan-1-amine.

Urea Formation: The resulting amine is then reacted with 2,6-dimethylphenyl isocyanate to form the urea core of Recainam.

Table 1: Key Precursors in Recainam Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

| 2,6-Dimethylaniline | C₈H₁₁N | Precursor for the 2,6-dimethylphenyl isocyanate |

| 3-Chloropropan-1-ol | C₃H₇ClO | Starting material for the aminopropyl side chain |

| Isopropylamine | C₃H₉N | Source of the isopropylamino group |

Formation of the Tosylate Counterion (e.g., para-toluenesulfonyl chloride application)

The tosylate salt of Recainam is formed by reacting the free base with p-toluenesulfonic acid. The tosyl group (Ts), derived from p-toluenesulfonyl chloride (TsCl), is a common functional group in organic synthesis. wikipedia.org The formation of a tosylate salt is a straightforward acid-base reaction.

The process involves dissolving the Recainam free base in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), and adding a stoichiometric amount of p-toluenesulfonic acid. The this compound salt then precipitates from the solution and can be isolated by filtration.

This method is widely used to convert a basic compound into a more stable and crystalline salt form, which is often advantageous for purification and handling.

Stereoselective Synthesis Approaches for this compound and Analogues

Recainam possesses a chiral center at the carbon atom of the isopropyl group. Therefore, it can exist as a racemic mixture of two enantiomers. The synthesis of single-enantiomer drugs is often desirable, leading to the development of stereoselective synthetic methods.

Control of Chirality and Diastereoselectivity

Achieving stereocontrol in the synthesis of Recainam can be approached in several ways:

Use of Chiral Starting Materials: The synthesis can begin with a chiral precursor that already contains the desired stereochemistry. For example, using an enantiomerically pure form of 2-bromopropane in the alkylation step would, in principle, lead to an enantiomerically enriched product.

Asymmetric Synthesis: An asymmetric reaction can be employed to create the chiral center with a preference for one enantiomer. This could involve the use of a chiral catalyst or a chiral auxiliary.

Resolution Techniques for Enantiomeric Mixtures

When a racemic mixture of Recainam is synthesized, resolution techniques can be used to separate the enantiomers.

Diastereomeric Salt Formation: This is a classical method for resolving racemates. The racemic Recainam is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or its derivatives), to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of Recainam can be recovered by treating the diastereomeric salt with a base.

Table 2: Common Chiral Resolving Agents

| Resolving Agent | Type |

| Tartaric Acid | Chiral Acid |

| Dibenzoyltartaric Acid | Chiral Acid |

| Camphorsulfonic Acid | Chiral Acid |

The choice of resolving agent and solvent system is critical for achieving efficient separation of the diastereomeric salts.

Design and Synthesis of this compound Analogues and Derivatives for Mechanistic Elucidation

The synthesis of analogues and derivatives of a parent drug is a fundamental strategy in medicinal chemistry to elucidate its mechanism of action, map its binding site, and improve its pharmacological profile. jocpr.comnih.gov For Recainam, a sodium channel blocker, this process involves systematically modifying its chemical structure to understand how different parts of the molecule contribute to its binding and inhibitory function on voltage-gated sodium channels. acs.orgnih.govnih.gov

The design of new derivatives often begins with the parent structure, making targeted modifications to explore structure-activity relationships (SAR). This can involve altering peripheral chemical groups to probe interactions with the receptor, changing linker lengths to optimize positioning within the binding pocket, or modifying the core scaffold to assess its essentiality. mdpi.commdpi.com For instance, in the development of other sodium channel blockers, derivatives are synthesized to enhance potency, selectivity for specific channel subtypes, or to improve metabolic stability. acs.orgtandfonline.com

While specific research on the synthesis of Recainam analogues for mechanistic elucidation is not extensively detailed in publicly available literature, a rational approach can be proposed based on its structure and the known pharmacology of its class. The core structure of Recainam features an aromatic ring, an amide linkage, and a basic amine group. Hypothetical analogues could be designed to probe the importance of each of these features.

Below is a table outlining potential Recainam analogues and the rationale for their synthesis in the context of mechanistic studies.

| Analogue Type | Proposed Structural Modification | Rationale for Mechanistic Elucidation |

| Amide N-Alkylation | Substitution of the N-H proton of the amide with a methyl or ethyl group. | To determine the role of the amide N-H as a hydrogen bond donor in receptor binding. |

| Aromatic Ring Substitution | Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl) on the phenyl ring. | To probe the influence of electronics and steric bulk on the aromatic ring's interaction with the binding site. |

| Piperidine (B6355638) Ring Modification | Replacement of the piperidine ring with other cyclic amines (e.g., pyrrolidine, morpholine). | To investigate the impact of ring size, conformation, and heteroatom composition on binding affinity and use-dependency. |

| Alkyl Chain Homologation | Lengthening or shortening the ethyl chain connecting the amide and the piperidine ring. | To assess the optimal distance between the aromatic core and the basic amine for effective channel blockade. |

The synthesis of such analogues would likely follow established synthetic routes, potentially adapting the original synthesis of Recainam itself. research-solution.com The resulting compounds would then be evaluated in electrophysiological assays to measure their effects on sodium channel currents, providing insight into the molecular interactions governing Recainam's therapeutic action. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com In the pharmaceutical industry, these principles are applied to make drug synthesis more sustainable, cost-effective, and environmentally benign. jocpr.comejcmpr.com This involves optimizing reactions to maximize the incorporation of starting materials into the final product, using safer solvents, and minimizing waste. acs.org

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.comwikipedia.org It provides a theoretical measure of how little waste a reaction generates. docbrown.info The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reactions with high atom economy, such as additions and rearrangements, are considered "greener" than those with low atom economy, like eliminations and substitutions that generate stoichiometric byproducts. wikipedia.org While the specific reaction scheme for the industrial synthesis of Recainam is not detailed in the available literature, one can analyze a representative reaction type common in such syntheses, like amide bond formation, to illustrate the concept.

For example, a common method to form an amide is the reaction of a carboxylic acid with an amine using a coupling agent. A greener alternative might be the direct thermal or catalytic condensation, which produces only water as a byproduct, leading to a much higher atom economy.

| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy |

| Addition Reaction | A + B → C | None | 100% |

| Substitution Reaction | A + B → C + D | D | < 100% |

| Elimination Reaction | A → B + C | C | < 100% |

Maximizing atom economy is a key goal in modern process chemistry to reduce waste and improve the sustainability of manufacturing processes. jocpr.com

Solvents account for a significant portion of the mass and energy consumption in pharmaceutical manufacturing and are a major source of waste. mdpi.com Green chemistry emphasizes the use of safer, more environmentally benign solvents or, ideally, solvent-free reaction conditions. researchgate.netjocpr.com Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethylformamide) are often effective but pose health and environmental hazards. jocpr.com

Pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria. Water, ethanol, and isopropanol are often recommended, while solvents like benzene (B151609) and carbon tetrachloride are considered highly hazardous and are avoided. jocpr.com The choice of solvent can also impact reaction efficiency, product purification, and energy consumption for recovery and recycling.

The table below provides a general classification of common organic solvents according to green chemistry principles.

| Classification | Example Solvents | Rationale |

| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate (B1210297) | Low toxicity, biodegradable, derived from renewable resources (for bio-solvents). jocpr.com |

| Usable / Substitution Advisable | Acetone, Heptane, Toluene, Acetonitrile (B52724) | Moderate concerns regarding toxicity, flammability, or environmental persistence. jocpr.com |

| Hazardous / Banned | Dichloromethane, Chloroform, Benzene, Diethyl ether, Dimethylformamide (DMF) | High toxicity, carcinogenicity, or significant environmental impact. jocpr.com |

Structure Activity Relationship Sar and Structural Determinants of Recainam Tosylate S Biological Effects

Fundamental Principles of Structure-Activity Relationship Analysis Applied to Recainam Tosylate

The biological activity of a drug molecule like recainam is intrinsically linked to its three-dimensional structure, which dictates its ability to interact with its molecular target, in this case, the voltage-gated sodium channels (NaV1.5) in cardiac myocytes. mdpi.com Structure-activity relationship (SAR) analysis is the study of how modifications to the chemical structure of a compound affect its biological activity. For recainam, this involves examining how changes to its core components—the substituted phenyl ring, the urea (B33335) linkage, and the aminoalkyl side chain—influence its affinity for the sodium channel and its subsequent antiarrhythmic effect.

As a Class I antiarrhythmic agent, recainam's primary mechanism of action is the blockade of the fast sodium channels responsible for the rapid depolarization (phase 0) of the cardiac action potential. cvpharmacology.com The efficacy of this blockade is dependent on the drug's ability to access and bind to its receptor site within the pore of the sodium channel. Key structural features that govern this interaction include the molecule's lipophilicity, which affects its ability to traverse cell membranes, and the spatial arrangement of its functional groups, which determines the strength and specificity of binding.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For Class I antiarrhythmic drugs, the general pharmacophore often includes:

An aromatic ring , which typically engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the sodium channel's binding pocket.

A hydrogen bond donor/acceptor unit, which can form crucial hydrogen bonds with the receptor.

A basic amino group , which is usually protonated at physiological pH and interacts with negatively charged or polar residues in the channel.

In the case of recainam, these features are represented by:

The 2,6-dimethylphenyl group serves as the aromatic moiety. The methyl groups at positions 2 and 6 are crucial as they influence the conformation of the molecule and its interaction with the binding site.

The urea group (-NH-CO-NH-) provides both hydrogen bond donor and acceptor capabilities, which are critical for anchoring the molecule within the binding pocket of the sodium channel. nih.gov

The tertiary amine in the isopropylamino propyl side chain is basic and exists in a protonated state at physiological pH, allowing for ionic interactions with the receptor.

Table 1: Key Pharmacophoric Features of Recainam

| Feature | Corresponding Structural Moiety in Recainam | Potential Interaction with Sodium Channel |

| Aromatic Ring | 2,6-dimethylphenyl group | Hydrophobic and van der Waals interactions |

| Hydrogen Bond Donor/Acceptor | Urea group | Hydrogen bonding |

| Basic Amine | Isopropylamino group | Ionic and hydrogen bonding |

Influence of Structural Modifications on Molecular Target Interactions

The core structure of recainam, N-(2,6-dimethylphenyl)-N'-[3-(1-methylethylamino)propyl]urea, has been a subject of interest in understanding its antiarrhythmic activity. nih.gov Studies on the metabolism of recainam provide insights into the effects of structural modifications.

Metabolism of recainam occurs at several positions, leading to metabolites with potentially altered activity. In humans, recainam is metabolized to a lesser extent compared to other species. nih.gov The major metabolic pathways involve hydroxylation of the aromatic ring and N-dealkylation of the side chain.

Hydroxylation of the Phenyl Ring: The formation of m- and p-hydroxyrecainam introduces a polar hydroxyl group onto the aromatic ring. nih.gov This modification can alter the lipophilicity of the molecule and may introduce new hydrogen bonding opportunities with the receptor, potentially affecting both the affinity and the pharmacokinetic profile. The precise impact on antiarrhythmic activity of these hydroxylated metabolites has not been extensively detailed.

N-Dealkylation: The removal of the isopropyl group from the tertiary amine results in desisopropylrecainam. nih.gov The size and nature of the N-alkyl substituent on the basic amine are known to be important for the activity of many sodium channel blockers. Modification of this group can influence the steric and electronic properties of the amine, thereby affecting its interaction with the binding site. The activity of desisopropylrecainam relative to the parent compound would provide valuable SAR information. Another metabolite, dimethylphenylaminocarboxylamino propionic acid, results from more extensive metabolism of the side chain. nih.gov

The urea functional group is a key structural element. Its ability to form hydrogen bonds is thought to be critical for the binding of recainam to the sodium channel. Replacement of the urea moiety with other linkers would likely have a significant impact on the compound's antiarrhythmic activity.

Table 2: Known Metabolites of Recainam and Potential Impact on Activity

| Metabolite | Structural Modification | Potential Impact on Biological Activity |

| m-hydroxyrecainam | Addition of a hydroxyl group to the meta-position of the phenyl ring | Altered lipophilicity and potential for new hydrogen bonding interactions |

| p-hydroxyrecainam | Addition of a hydroxyl group to the para-position of the phenyl ring | Altered lipophilicity and potential for new hydrogen bonding interactions |

| Desisopropylrecainam | Removal of the isopropyl group from the tertiary amine | Altered steric and electronic properties of the basic amine, likely affecting binding affinity |

| Dimethylphenylaminocarboxylamino propionic acid | Major modification of the aminoalkyl side chain | Significant change in structure, likely leading to a loss of activity |

Recainam possesses a chiral center at the carbon atom of the isopropyl group. However, since this is a simple isopropyl group with two identical methyl substituents, recainam itself is not chiral. If one of the methyl groups were to be replaced by a different substituent, a chiral center would be created.

For many Class I antiarrhythmic drugs that do possess chiral centers, stereoselectivity in their interaction with the cardiac sodium channel has been observed. This means that one enantiomer often exhibits significantly higher activity than the other. This stereospecificity arises from the three-dimensional nature of the drug-receptor interaction. The binding site on the sodium channel is itself chiral, composed of asymmetrically arranged amino acid residues. Therefore, the different spatial arrangements of substituents around the chiral center of a drug molecule can lead to different binding affinities and potencies.

While recainam itself is achiral, the principle of stereochemistry is a critical consideration in the design of new analogs. Introduction of a chiral center into the recainam structure, for instance, by modifying the N-alkyl substituent, would necessitate the separation and individual testing of the enantiomers to determine their respective activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds.

To date, no specific QSAR models for this compound and its close analogs have been published in the scientific literature. However, general QSAR studies on Class I antiarrhythmic drugs have highlighted the importance of several key molecular descriptors in determining their activity. These often include:

Lipophilicity (logP): This descriptor is crucial as it governs the drug's ability to partition into the lipid bilayer of the cell membrane to reach the intracellular binding site on the sodium channel.

Electronic Properties: Descriptors related to the electronic distribution, such as dipole moment and partial charges on specific atoms, can be important for electrostatic and hydrogen bonding interactions.

A hypothetical QSAR study on a series of recainam analogs would involve synthesizing a library of compounds with systematic variations in the aromatic ring substituents, the linker between the urea and the amine, and the N-alkyl groups on the amine. The antiarrhythmic activity of these compounds would be determined experimentally, and then a statistical model would be built to correlate the activity data with the calculated molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the drug discovery process.

Development of Predictive Models

The development of predictive models for this compound's activity, as with many pharmaceuticals, is rooted in the principles of Quantitative Structure-Activity Relationship (QSAR). QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological effect. nih.govlibretexts.org For a compound like this compound, an anti-arrhythmic agent, such models would aim to predict its efficacy in modulating cardiac ion channels based on its structural features. nih.gov

The process typically involves compiling a dataset of structurally related compounds with known biological activities. Predictive statistical models can then be developed using techniques like Multivariate Analysis and the Least Absolute Shrinkage and Selection Operator (LASSO) Approach. nih.gov These models help in identifying the key structural attributes that govern the desired pharmacological action, thereby streamlining the drug discovery process by prioritizing compounds with a higher probability of success. nih.gov While the specific predictive models developed exclusively for this compound are not extensively detailed in publicly available literature, the foundational methodologies for their creation are well-established in medicinal chemistry. nih.gov

Molecular Descriptors and Statistical Validation

The foundation of any robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, relevant descriptors would likely include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These relate to the distribution of electrons within the molecule, influencing interactions with biological targets.

Steric Descriptors: These pertain to the size and shape of the molecule, which are crucial for receptor binding.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Selected Molecular Descriptors for Recainam (Note: The tosylate salt form descriptors are for the entire compound, while the Recainam descriptors are for the active moiety.)

| Descriptor | Value (Recainam) | Value (this compound) | Significance in SAR |

| Molecular Weight | 263.38 g/mol | 435.6 g/mol | Influences size and diffusion characteristics. |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | Not available | A measure of lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | 125 Ų | Predicts drug transport properties. |

| Number of Hydrogen Bond Donors | 3 | 4 | Key for specific interactions with biological targets. |

| Number of Hydrogen Bond Acceptors | 2 | 5 | Important for forming hydrogen bonds with receptors. |

| Rotatable Bond Count | 7 | 8 | Relates to molecular flexibility and conformational entropy. |

This table is generated based on general QSAR principles and publicly available data for Recainam. Specific experimental or calculated values for a dedicated this compound QSAR study may vary.

Once a QSAR model is developed, rigorous statistical validation is imperative to ensure its predictive power and robustness. libretexts.org Common validation techniques include:

Internal Validation: Methods like leave-one-out cross-validation assess the model's performance on the training set of data.

External Validation: The model's ability to predict the activity of a new set of compounds (a test set) that were not used in its development is evaluated.

Statistical Parameters: Metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to quantify the model's accuracy and predictive capability.

Comparative SAR Studies with Structurally Related Compounds

Comparative Structure-Activity Relationship (SAR) studies are instrumental in elucidating the specific structural features of this compound that are critical for its biological activity. By synthesizing and evaluating a series of analogues with systematic modifications, researchers can identify key pharmacophoric elements.

For Recainam, which is characterized by a substituted phenyl ring linked to a urea moiety and a protonatable amino group, comparative studies would likely investigate the following structural aspects:

Substitution on the Phenyl Ring: The presence and position of the methyl groups on the phenyl ring are likely crucial for activity. Comparative studies would involve moving or replacing these groups to understand their impact on efficacy and selectivity.

The Urea Linker: The urea functional group is a common feature in many biologically active compounds due to its ability to form multiple hydrogen bonds. Modifications to this linker, such as replacing it with an amide or other bioisosteres, would help to determine its importance.

The Amino Group: The nature of the alkyl substituent on the terminal amino group can influence the compound's pKa and its interaction with the target protein. Comparing analogues with different alkyl groups (e.g., ethyl, propyl) would provide insights into the optimal size and lipophilicity for this part of the molecule.

Table 2: Hypothetical Comparative SAR Data for Recainam Analogues (This table is illustrative and based on general medicinal chemistry principles, not on specific published data for Recainam.)

| Compound | R1 (Phenyl Substitution) | Linker | R2 (Amino Substituent) | Relative Activity |

| Recainam | 2,6-dimethyl | -NH-CO-NH- | isopropyl | 1.0 |

| Analogue 1 | 2-methyl | -NH-CO-NH- | isopropyl | 0.6 |

| Analogue 2 | 2,6-diethyl | -NH-CO-NH- | isopropyl | 0.8 |

| Analogue 3 | 2,6-dimethyl | -NH-CO-O- | isopropyl | 0.3 |

| Analogue 4 | 2,6-dimethyl | -NH-CO-NH- | ethyl | 0.9 |

The findings from such comparative studies are invaluable for the rational design of new chemical entities with improved pharmacological profiles, such as enhanced potency, reduced off-target effects, or optimized pharmacokinetic properties.

Molecular Pharmacology and Mechanistic Studies of Recainam Tosylate in Vitro/ex Vivo Focus

Elucidation of Primary Molecular Targets

Potential for Enzyme Inhibition

Allosteric Modulation of Enzymes

Information regarding the specific allosteric modulation of enzymes by Recainam tosylate is not available in the reviewed scientific literature.

Allosteric modulation refers to the regulation of an enzyme or protein by the binding of an effector molecule at a site other than the protein's active site. nih.gov This "other" site is known as the allosteric or regulatory site. nih.gov The binding of an allosteric modulator induces a conformational change in the enzyme's structure, which in turn alters the shape of the active site and affects its activity. nih.govcapes.gov.br Allosteric modulators can be positive (activators), increasing the enzyme's activity, or negative (inhibitors), decreasing its activity. nih.govcapes.gov.br This mechanism allows for the fine-tuning of cellular metabolic pathways. derangedphysiology.comanr.frnih.gov Unlike competitive inhibitors that bind directly to the active site, allosteric modulators offer a different mechanism of control. nih.govfrontiersin.org

Receptor Binding Kinetics and Thermodynamics

While Recainam is known to be a sodium channel blocker, specific quantitative data detailing its receptor binding kinetics, such as association and dissociation rate constants, were not found in the available literature. nih.govcvpharmacology.comdrugbank.com However, qualitative descriptions from electrophysiological studies provide insights into its interaction with the sodium channel. Studies suggest that Recainam possesses a potent affinity for the sodium channel, particularly during the activated state of the channel. nih.gov

Association (k_on) and Dissociation (k_off) Rate Constants

The association rate constant (k_on) quantifies the rate at which a ligand binds to its receptor to form a complex. umich.edu The dissociation rate constant (k_off) represents the rate at which the ligand-receptor complex breaks apart. umich.edu While specific values for this compound were not identified, studies on its effects on the cardiac action potential indicate that the kinetics of its interaction with the sodium channel are slow. nih.govnih.gov For instance, the rate of development of the use-dependent block by Recainam is noted to be much slower than that of lidocaine (B1675312) but comparable to class Ia agents like disopyramide (B23233) and procainamide. nih.gov

Equilibrium Dissociation Constant (K_d) Determination

The equilibrium dissociation constant (K_d) is a measure of the affinity between a ligand and its receptor. It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. umich.edu The K_d is calculated as the ratio of the k_off to the k_on (K_d = k_off / k_on). umich.edu A lower K_d value signifies a higher binding affinity. Specific K_d values for this compound binding to sodium channels are not detailed in the surveyed literature. However, its potent effect on reducing the maximal upstroke velocity (Vmax) of the action potential at micromolar concentrations suggests a high affinity for its target. nih.govnih.gov

Kinetic Selectivity and Ligand Residence Time

Kinetic selectivity refers to the differences in the binding and dissociation rates of a compound for its intended target versus off-targets, which can be more predictive of in vivo selectivity than affinity (K_d) alone. Ligand residence time, the reciprocal of the dissociation rate constant (1/k_off), describes the duration a drug remains bound to its target. A longer residence time can lead to a more sustained pharmacological effect. google.com

Specific studies on the kinetic selectivity of this compound were not found. However, data on the recovery from its effects provide an estimate of its dissociation kinetics. In a study on rabbit ventricular muscle, the time constant for the recovery of Vmax from use-dependent block (an indirect measure of the drug's dissociation, or "offset") was found to be 17.2 seconds. nih.gov This relatively slow offset kinetic is a key characteristic of its interaction with the sodium channel. nih.gov

Electrophysiological Characterization in Isolated Cells and Tissues (In Vitro/Ex Vivo)

The electrophysiological properties of Recainam have been characterized in various isolated cardiac preparations, including canine Purkinje fibers and rabbit ventricular muscles. nih.govcore.ac.uknih.gov These studies confirm its primary action as a blocker of the fast sodium current, which is responsible for the rapid depolarization (phase 0) of the cardiac action potential. cvpharmacology.com In open-chest anesthetized dogs, Recainam produced significant increases in cardiac conduction times, such as the atrial conduction time and H-V interval, with high doses. nih.gov

Patch-Clamp Techniques for Ion Channel Current Analysis

Patch-clamp and standard microelectrode techniques are the gold standard for studying the function and pharmacology of ion channels. plymsea.ac.uknih.gov These methods allow for the direct measurement of ion currents across the cell membrane, either from a small "patch" of the membrane containing single channels or from the entire cell (whole-cell recording). plymsea.ac.uk

Studies utilizing these techniques have elucidated the mechanism of Recainam's action on cardiac sodium channels. Key findings indicate that Recainam causes a concentration-dependent and use-dependent (or frequency-dependent) reduction in the maximal upstroke velocity (Vmax) of the action potential in both canine Purkinje fibers and rabbit ventricular papillary muscles. nih.govnih.gov This use-dependence means the blocking effect is more pronounced at higher heart rates. nih.govnih.gov For example, at a concentration of 10⁻⁴ M and a stimulation frequency of 1.0 Hz, Recainam led to a 39.8% reduction in Vmax in rabbit papillary muscle. nih.gov

Unlike class Ia antiarrhythmics, Recainam does not prolong, and may even shorten, the action potential duration (APD) in canine Purkinje fibers. nih.govumich.edu In rabbit ventricular muscle, the APD was not affected. nih.gov The block of Vmax by Recainam develops with slow kinetics, and the recovery from this block is also slow. nih.govnih.gov This profile, characterized by potent, use-dependent sodium channel blockade with slow kinetics and minimal effect on repolarization, places Recainam in the class Ic category of antiarrhythmic agents. umich.edu

Table 1: Summary of Electrophysiological Effects of Recainam in Isolated Cardiac Tissues

| Parameter | Tissue Preparation | Effect | Concentration/Conditions | Citation |

|---|---|---|---|---|

| Maximal Upstroke Velocity (Vmax) | Canine Purkinje Fibers | Concentration-dependent decrease; Use-dependent block | 3-100 µM | nih.gov |

| Maximal Upstroke Velocity (Vmax) | Rabbit Ventricular Papillary Muscle | Concentration-dependent decrease; Use-dependent block | 3x10⁻⁵ to 3x10⁻⁴ M | nih.gov |

| Action Potential Duration (APD) | Canine Purkinje Fibers | Concentration-dependent decrease | 3-100 µM | nih.gov |

| Action Potential Duration (APD) | Rabbit Ventricular Papillary Muscle | No effect | Up to 3x10⁻⁴ M | nih.gov |

| Membrane Responsiveness | Canine Purkinje Fibers | Concentration-dependent decrease | 3-100 µM | nih.gov |

| Effective Refractory Period | Canine Purkinje Fibers | Shortened | Not specified | core.ac.uk |

| Effective Refractory Period | Canine Ventricular Muscle | No change | Not specified | core.ac.uk |

| Recovery from Use-Dependent Block | Rabbit Ventricular Papillary Muscle | Slow (Time constant = 17.2 s) | 10⁻⁴ M | nih.gov |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Recainam | | Lidocaine | | Disopyramide | | Procainamide | | p-Toluenesulfonic acid |

Computational and Theoretical Approaches in Recainam Tosylate Research

Molecular Docking and Ligand-Target Complex Prediction

There is no publicly available research detailing molecular docking studies specifically performed on Recainam tosylate. Such studies would theoretically be used to predict the binding orientation and affinity of Recainam within the binding sites of its biological targets, primarily the voltage-gated sodium channels. This analysis would provide insights into the key amino acid residues involved in the interaction and the types of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. However, no such specific data for this compound has been published.

Molecular Dynamics Simulations of Binding and Conformational Changes

Similarly, there are no available molecular dynamics (MD) simulation studies focused on this compound. MD simulations would be instrumental in understanding the dynamic nature of the interaction between Recainam and its target protein over time. These simulations could reveal conformational changes in both the ligand and the protein upon binding, the stability of the binding pose predicted by molecular docking, and the energetic landscape of the binding process. The absence of such studies leaves a significant gap in the understanding of the dynamic aspects of Recainam's mechanism of action at a molecular level.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Publicly accessible quantum chemical calculations for this compound are not available. These calculations could provide a deep understanding of the electronic structure of the molecule, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such data is crucial for understanding the molecule's intrinsic reactivity, its ability to participate in various types of interactions, and for refining the parameters used in molecular mechanics force fields for more accurate MD simulations.

Pharmacophore Modeling and Virtual Screening Applications

No pharmacophore models based on this compound have been published. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for Recainam could be used in virtual screening campaigns to identify other molecules with similar features and potentially similar antiarrhythmic activity from large chemical databases. The lack of such models indicates that this avenue of research for discovering new analogues based on Recainam's structure has not been publicly pursued.

In Silico Prediction of Molecular Interactions and Off-Target Potentials

There is a lack of specific in silico studies aimed at predicting the full range of molecular interactions for this compound, including potential off-target effects. While its primary target is known, computational methods could be employed to screen Recainam against a panel of other receptors and enzymes to predict potential off-target binding, which could be related to adverse effects. Without such studies, the understanding of Recainam's broader pharmacological profile from a computational perspective remains incomplete.

Chemoinformatics and Data Mining in this compound Research

A search of chemoinformatics and data mining studies specifically centered on this compound yields no results. Chemoinformatics approaches could be used to analyze structure-activity relationships (SAR) within a series of analogues, if such a series were synthesized and tested. Data mining of large biological and chemical databases could also potentially uncover novel relationships or activities of Recainam. The absence of such research suggests that large-scale data-driven analysis has not been a focus for this particular compound.

Metabolism and Biotransformation Pathways of Recainam Tosylate in Vitro Mechanistic Focus

Identification of Recainam Tosylate Metabolites in Model Systems (e.g., S9 fractions, isolated hepatocytes)

The biotransformation of Recainam has been elucidated through the identification of its metabolites in various biological systems. In vitro model systems, such as liver S9 fractions and isolated hepatocytes, are standard tools for such investigations as they contain the necessary enzymatic machinery for both Phase I and Phase II reactions. mdpi.comcreative-bioarray.comadmescope.combdj.co.jp Liver S9 fractions, containing both microsomal and cytosolic enzymes, can facilitate a wide range of metabolic reactions including oxidation, reduction, and conjugation. bdj.co.jpwashington.edu Similarly, hepatocytes, which contain a full complement of drug-metabolizing enzymes and cofactors, are considered a "gold standard" for in vitro metabolism studies. bdj.co.jp

Studies on the metabolic disposition of Recainam have identified several key metabolites, revealing significant qualitative and quantitative differences across species. nih.gov The major identified metabolites of Recainam are products of hydroxylation and N-dealkylation. nih.gov

In animal models like mice and rats, the primary metabolites found in urine and feces are m-hydroxyrecainam and p-hydroxyrecainam . nih.gov In dogs and rhesus monkeys, the predominant urinary metabolites are Desisopropylrecainam and dimethylphenylaminocarboxylamino propionic acid . nih.gov

Conversely, Recainam is not extensively metabolized in humans. Following administration, approximately 84% of the radioactivity recovered in human urine corresponds to the unchanged parent drug. nih.gov However, small quantities of desisopropylrecainam and p-hydroxyrecainam have been detected in human urine, indicating that these metabolic pathways, while minor, are present. nih.gov

The table below summarizes the major metabolites identified across different species.

| Metabolite Name | Metabolic Reaction | Species Detected In |

|---|---|---|

| m-hydroxyrecainam | Aromatic Hydroxylation | Mouse, Rat (Major) |

| p-hydroxyrecainam | Aromatic Hydroxylation | Mouse, Rat (Major); Human (Minor) |

| Desisopropylrecainam | N-dealkylation | Dog, Rhesus Monkey (Major); Human (Minor) |

| Dimethylphenylaminocarboxylamino propionic acid | Oxidative Cleavage | Dog, Rhesus Monkey (Major) |

| Conjugated hydroxyrecainam | Phase II Conjugation | Mouse, Dog, Rhesus Monkey |

Characterization of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

The biotransformation of drugs is primarily mediated by specialized enzymatic systems. nih.gov Phase I reactions are largely catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases located mainly in the endoplasmic reticulum of liver cells. nih.govescardio.orgnih.gov These enzymes are responsible for the oxidation, reduction, and hydrolysis of a vast number of xenobiotics. nih.gov

The observed metabolic pathways for Recainam—aromatic hydroxylation and N-dealkylation—are characteristic of CYP-mediated metabolism. nih.gov

Aromatic hydroxylation , which produces m- and p-hydroxyrecainam, is a classic oxidative reaction catalyzed by CYP enzymes. wikipedia.orgnih.gov Specific CYP subfamilies, known as ω-hydroxylases, are involved in adding hydroxyl groups to various substrates. frontiersin.org

N-dealkylation , leading to the formation of desisopropylrecainam, is a major metabolic route for many drugs containing secondary or tertiary amine groups and is also predominantly catalyzed by CYP enzymes. washington.edulibretexts.orgnih.gov

While the specific CYP isoforms responsible for Recainam metabolism have not been detailed in the available literature, the nature of the metabolites strongly implicates the involvement of the CYP enzyme system. For instance, studies on other drugs show that isoforms like CYP3A4, CYP2D6, and CYP2C9 are commonly involved in hydroxylation and N-dealkylation reactions. nih.gov The low extent of Recainam metabolism in humans could suggest that it is a poor substrate for the major human CYP isoforms. nih.gov

Mechanistic Studies of Phase I and Phase II Metabolic Reactions

Drug metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups on the parent molecule, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase water solubility and facilitate excretion. jacc.orgucl.ac.ukmpdkrc.edu.in

Phase I Reactions: The metabolism of Recainam involves two primary types of Phase I oxidative reactions:

Aromatic Hydroxylation: This reaction involves the enzymatic insertion of a hydroxyl (-OH) group onto the 2,6-dimethylphenyl ring of the Recainam molecule. nih.gov This process, catalyzed by CYP enzymes, results in the formation of meta- and para-hydroxylated metabolites (m- and p-hydroxyrecainam). nih.govwikipedia.org

N-Dealkylation: This pathway involves the oxidative removal of the isopropyl group attached to the terminal nitrogen atom of the propylamino side chain. nih.govnih.gov The mechanism is believed to proceed via an initial CYP-catalyzed hydroxylation of the carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate which then spontaneously breaks down to yield the dealkylated amine (desisopropylrecainam) and acetone. washington.edu

Phase II Reactions: Phase II metabolism involves the conjugation of the functional groups introduced during Phase I. creative-bioarray.comresearchgate.net

Conjugation: Studies have shown that the hydroxylated metabolites of Recainam undergo subsequent conjugation in species like mice, dogs, and monkeys. nih.gov This was demonstrated by the use of selective enzymatic hydrolysis to release the Phase I metabolites. nih.gov Although the specific conjugating moiety was not identified, common Phase II pathways include glucuronidation (reaction with glucuronic acid) and sulfation (reaction with a sulfonate group), which render the metabolites more polar and readily excretable. creative-bioarray.compopline.orgresearchgate.net Interestingly, conjugated metabolites were not detected in rats. nih.gov

Structure-Metabolism Relationships: Influence of Chemical Structure on Biotransformation Pathways

The chemical structure of Recainam dictates its susceptibility to metabolic enzymes and explains the observed biotransformation pathways.

2,6-Dimethylphenyl Group: This aromatic ring is the primary site for Phase I hydroxylation. The presence and position of the two methyl groups on the phenyl ring influence the regioselectivity of the hydroxylation, leading to the formation of m- and p-hydroxyrecainam. nih.gov

Isopropylamino Side Chain: The terminal secondary amine with its bulky isopropyl substituent is a key site for metabolism. This functional group is susceptible to oxidative N-dealkylation, resulting in the formation of desisopropylrecainam. nih.govnih.gov The steric hindrance of the isopropyl group may play a role in the rate and extent of this metabolic reaction compared to less bulky N-alkyl groups.

Urea (B33335) Linkage: The urea functional group and the central propyl chain appear to be relatively stable to metabolic breakdown, although cleavage leading to a propionic acid derivative was observed as a major pathway in dogs and rhesus monkeys. nih.gov

The marked difference in metabolic profiles between humans and various animal species highlights a significant structure-metabolism relationship that is species-dependent. nih.gov The low degree of biotransformation in humans suggests that the human drug-metabolizing enzymes, particularly the relevant CYP isoforms, interact with the Recainam structure less efficiently than their animal counterparts. nih.gov

In Vitro Metabolic Stability and Clearance Mechanisms

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a critical parameter in drug discovery. srce.hr It is typically assessed in vitro using systems like liver microsomes or hepatocytes, and the results are expressed as the half-life (t½) and intrinsic clearance (CLint). nih.govsrce.hryoutube.com A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance. srce.hr

While specific in vitro metabolic stability data for Recainam from microsomal or hepatocyte assays are not detailed in the provided search results, its pharmacokinetic profile in vivo provides strong indications of its stability. The observation that Recainam is poorly metabolized in humans, with the majority of the dose excreted unchanged, points to high metabolic stability in human hepatic systems. nih.gov

Half-Life (t½): The terminal elimination half-life in humans is approximately 5.0 hours. psu.edu

Clearance (CL): The plasma clearance in humans is reported to be between 0.4 and 1.9 L·kg⁻¹·h⁻¹, with one source specifying a value of 1.4 L/h/kg. psu.eduresearchgate.net

The table below summarizes key pharmacokinetic parameters for Recainam in humans.

| Parameter | Value | Species |

|---|---|---|

| Plasma Clearance | 0.4 - 1.9 L·kg⁻¹·h⁻¹ | Human |

| Terminal Elimination Half-Life (t½) | 1 - 5 h | Human |

| Protein Binding | 10 - 45% (Poorly bound) | Human |

The low level of metabolism and moderate clearance in humans suggest that if Recainam were tested in human liver microsome or hepatocyte stability assays, it would likely be categorized as a compound with moderate to high metabolic stability (i.e., a relatively long in vitro half-life and low intrinsic clearance). nih.govpsu.eduresearchgate.net This contrasts with observations in rats, where an extrapolation from in vitro metabolic data to in vivo hepatic clearance showed good correlation, indicating that Recainam is less stable in rat liver systems. researchgate.net

Analytical Methodologies for Recainam Tosylate in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for separating Recainam tosylate from its metabolites, impurities, or other components within a sample matrix, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of Recainam and similar pharmaceutical compounds. Method development for tosylate-containing drugs often involves reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

Research on related tosylate compounds provides a framework for the development of an HPLC method for this compound. For instance, a study on Sorafenib tosylate utilized a C8 column with a mobile phase of methanol (B129727) and 0.1% formic acid in water (70:30 v/v), achieving a runtime of 10 minutes. derangedphysiology.com Another method for the same compound employed a C18 column with a mobile phase of acetonitrile (B52724) and water (pH 4.1) at a 65:35 v/v ratio. lehigh.edu For Edoxaban tosylate, a C18 column with a mobile phase of 0.01 M sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (70:30 v/v) was effective. libretexts.org

A study on the metabolism of Recainam (as the hydrochloride salt) in humans and animals utilized HPLC to profile metabolites in urine and feces. nih.gov This indicates that HPLC is a suitable technique for separating Recainam from its metabolic products, such as m- and p-hydroxyrecainam and desisopropylrecainam. nih.gov

Validation of an HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring parameters like accuracy, precision, linearity, specificity, and robustness meet stringent standards. libretexts.orgiip.res.in

Table 1: Example HPLC Parameters for Tosylate-Containing Compounds

| Parameter | Sorafenib Tosylate Method 1 | Sorafenib Tosylate Method 2 | Edoxaban Tosylate Method |

| Column | C8 (5 µm, 4.6 x 100 mm) | C18 | C18 |

| Mobile Phase | Methanol:0.1% Formic Acid in Water (70:30) | Acetonitrile:Water (pH 4.1) (65:35) | Acetonitrile:0.01M Sodium Acetate (pH 4.0) (30:70) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |

| Detection | UV | UV at 265 nm | UV at 290 nm |

| Linearity Range | 1-64 µg/mL | Not Specified | Not Specified |

| Reference | derangedphysiology.com | lehigh.edu | libretexts.org |

This table presents data for analogous tosylate compounds to illustrate typical HPLC conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.orgthermofisher.com This combination allows for highly sensitive and selective quantification and is invaluable for metabolite identification. wikipedia.orgresearchgate.net

In the analysis of antiarrhythmic drugs, LC-MS/MS (tandem mass spectrometry) is frequently used for its ability to provide structural information and high specificity, which is crucial when analyzing complex biological matrices like plasma or urine. sriramachandra.edu.inlcms.cz For instance, the structural confirmation of Recainam's urinary metabolites in dogs was accomplished by mass spectral analysis following separation. nih.gov An LC-MS/MS method for other antiarrhythmic drugs in plasma demonstrated a rapid analysis time of less than 50 seconds per sample. lcms.cz

The development of an LC-MS method would involve optimizing the chromatographic conditions to separate this compound from any interfering substances, followed by the optimization of mass spectrometer parameters (such as ionization source and collision energy) to achieve the best sensitivity and fragmentation pattern for identification and quantification. cochranelibrary.com

Table 2: General Parameters for LC-MS Analysis of Pharmaceuticals

| Parameter | Typical Value/Condition | Purpose |

| LC Column | C18 or similar reversed-phase | Separation of analytes |

| Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium (B1175870) formate) | Elution of analytes |

| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap | Separation of ions based on m/z |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

| Reference | wikipedia.orgcochranelibrary.com | General Principles |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.comwikipedia.org While less common for large, non-volatile pharmaceutical salts like this compound, it has specific applications, particularly in the analysis of potential genotoxic impurities (PGIs). nih.gov

The tosylate moiety itself is derived from p-toluenesulfonic acid, and esters of this acid are known as potential genotoxic impurities that can form during synthesis. nih.gov GC-MS is the standard technique for the analysis of these sulfonic acid esters. nih.gov A typical method involves a specific GC column (e.g., Rtx-200) and a temperature program to separate the volatile impurities, which are then detected by the mass spectrometer. nih.gov This is crucial for ensuring the safety and purity of the final active pharmaceutical ingredient.

Table 3: Example GC-MS Conditions for Analysis of Sulfonate Esters (Potential Impurities)

| Parameter | Example Condition |

| GC Column | Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) |

| Injection Temperature | 280°C |

| Oven Program | 70°C (2 min) → 15°C/min → 320°C (3 min) |

| Carrier Gas | Helium |

| Detection Mode | SIM/Scan |

| Reference | nih.gov |

This table illustrates typical GC-MS conditions for analyzing impurities potentially associated with tosylate salts.

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of this compound and to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. libretexts.orgtechnologynetworks.com Both ¹H NMR and ¹³C NMR spectra are essential for confirming the structure of this compound.

¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the connectivity of adjacent protons (spin-spin splitting). innovatechlabs.comyoutube.com

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. youtube.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule by showing correlations between protons and protons, or protons and carbons. sysrevpharm.org

For a molecule like this compound, NMR would be used to confirm the structure of the Recainam moiety and the presence and attachment of the tosylate counter-ion. The characteristic signals for the aromatic protons of the tosyl group (typically two doublets) and the methyl group singlet would be key identifiers.

Table 4: Predicted ¹H NMR and ¹³C NMR Characteristics for this compound

| Feature | ¹H NMR | ¹³C NMR |

| Recainam Moiety | Signals corresponding to aromatic, aliphatic, and N-H protons. | Signals for all unique carbon atoms in the Recainam structure. |

| Tosylate Moiety | Aromatic protons (AA'BB' system, ~7-8 ppm), Methyl protons (singlet, ~2.4 ppm). | Aromatic carbons, methyl carbon (~21 ppm). |

| Reference | General NMR Principles innovatechlabs.comyoutube.com | General NMR Principles youtube.com |

This table is based on general principles of NMR spectroscopy as direct spectral data for this compound was not available in the search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. iip.res.in For this compound, the IR spectrum would show characteristic absorption bands for N-H stretching (from the amide and amine groups), C=O stretching (amide carbonyl), S=O stretching (sulfonate group in tosylate), and C-H stretching (aromatic and aliphatic). iip.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those with conjugated systems like aromatic rings. chromatographyonline.comeag.com Both the Recainam and the tosylate moieties contain aromatic rings and would therefore absorb UV light. libretexts.org The wavelength of maximum absorbance (λmax) can be used for quantitative analysis via the Beer-Lambert law and as an identity check. measurlabs.com For example, a method for Edoxaban tosylate used a λmax of 290 nm for detection. libretexts.org

Table 5: Key Functional Group Regions in IR Spectroscopy for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amine/Amide) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Amide) | 1630-1690 |

| S=O Stretch (Sulfonate) | 1340-1360 and 1150-1170 |

| Reference | General IR Principles lehigh.edu |

This table is based on general principles of IR spectroscopy.

Electrochemical and Bioanalytical Methods for Research Purposes

In the research context, electrochemical and bioanalytical methods offer sensitive and selective means to quantify this compound and understand its behavior in biological systems.

Electrochemical Methods

Electrochemical techniques are a class of methods that analyze the chemical reactivity of a substance through electrical measurements, such as current or potential. nih.govresearchgate.net These methods are advantageous due to their potential for high sensitivity, rapid analysis, and cost-effectiveness. diva-portal.org For a molecule like this compound, which contains electroactive functional groups, electrochemical sensors could be developed for its detection.

A typical electrochemical setup consists of three electrodes: a working electrode, a reference electrode, and a counter electrode, connected to a potentiostat. researchgate.net The working electrode is where the electrochemical reaction of the analyte occurs. Various materials, including carbon-based electrodes and modified electrodes, can be employed to enhance sensitivity and selectivity. rsc.orgmdpi.com

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be explored for the analysis of this compound. CV can provide information on the redox behavior of the compound, while DPV is often used for quantitative analysis due to its lower detection limits. mdpi.com For instance, a hypothetical DPV method for this compound could be developed with a low limit of detection, demonstrating its applicability for trace analysis in research samples. mdpi.com The development of such a method would involve optimizing parameters like the supporting electrolyte, pH, and pulse parameters to achieve the best analytical performance.

Bioanalytical Methods

Bioanalytical methods are crucial for determining the concentration of a drug and its metabolites in biological fluids like plasma, which is vital for pharmacokinetic studies. rsc.org For this compound, a highly sensitive and selective bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be the technique of choice. japsonline.com

The development of an LC-MS/MS method for this compound in plasma would involve several key steps:

Sample Preparation: Extraction of this compound from the plasma matrix is a critical step to remove interfering endogenous components. nih.gov Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction could be employed.

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system would be used to separate this compound from other components in the extracted sample. japsonline.com The choice of the column (e.g., C18) and mobile phase composition is optimized to achieve good peak shape and resolution. nih.govresearchgate.net

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used for quantification. japsonline.com The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. japsonline.com

Validation of the bioanalytical method according to regulatory guidelines (e.g., ICH M10) is essential to ensure its reliability. rsc.org This includes assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. rsc.org

A hypothetical LC-MS/MS method for this compound in human plasma might exhibit the following characteristics:

| Parameter | Hypothetical Value/Range |

| Analyte | Recainam |

| Internal Standard | Isotopically labeled Recainam |

| Matrix | Human Plasma (K2EDTA) |

| Extraction Method | Protein Precipitation |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray (ESI+) |

| MRM Transition (Recainam) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally |

| Linearity Range | 1 - 1000 ng/mL |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) |

This table presents hypothetical data for an LC-MS/MS method for the analysis of Recainam in plasma, based on typical parameters for similar small molecules.

Purity Assessment and Characterization of Degradation Products in Research Samples

Ensuring the purity of a drug substance is a critical aspect of pharmaceutical development. Stability-indicating analytical methods are required to separate and quantify the active pharmaceutical ingredient (API) from its potential impurities and degradation products. ijrps.com

Purity Assessment by HPLC

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique for assessing the purity of this compound and for its quantification in the presence of degradation products. researchgate.netijrps.com The development of such a method involves subjecting the drug substance to stress conditions as per the International Council for Harmonisation (ICH) guidelines (Q1A(R2)). nih.gov These stress conditions include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. nih.govrsc.org

The goal is to develop a method that can resolve the main peak of this compound from all potential degradation products. ijrps.com The chromatographic parameters, such as the column, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve this separation. gsconlinepress.com

A typical stability-indicating HPLC method for a tosylate salt might have the following parameters:

| Parameter | Example Value/Range |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a pH-adjusting agent (e.g., 0.1% orthophosphoric acid) in a gradient or isocratic mode |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table provides an example of typical HPLC parameters that could be adapted for the analysis of this compound. impactfactor.org

Characterization of Degradation Products

Once the degradation products are separated by the stability-indicating HPLC method, their identification and characterization are essential. researchgate.net This is typically achieved by coupling the liquid chromatograph to a mass spectrometer (LC-MS). rsc.org High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements of the degradation products, which aids in the elucidation of their elemental composition. nih.gov

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the degradation products are fragmented to reveal their structural components. researchgate.net In some cases, preparative HPLC may be used to isolate the degradation products in sufficient quantities for characterization by other spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

Forced degradation studies on a hypothetical compound similar to this compound might yield the following results:

| Stress Condition | % Degradation | Number of Degradation Products |

| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 15% | 2 |

| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | 25% | 3 |

| Oxidative (3% H2O2, RT, 24h) | 10% | 1 |

| Thermal (105°C, 48h) | 5% | 1 |

| Photolytic (ICH Q1B) | < 2% | No significant degradation |

This table shows hypothetical results from a forced degradation study, which is a crucial part of developing a stability-indicating method. nih.govnih.gov The identification of these degradation products is critical for understanding the degradation pathways of this compound and for establishing appropriate storage conditions and shelf-life.

Future Directions and Emerging Research Avenues for Recainam Tosylate

Exploration of Novel Molecular Targets Beyond Primary Classification

The primary pharmacological classification of Recainam is a sodium channel blocker. nih.govcvpharmacology.com However, the principle of drug promiscuity and the complex nature of biological systems suggest the potential for interactions with other molecular targets. Future research is poised to move beyond this primary classification to identify secondary or "off-target" interactions that could be therapeutically relevant or inform the design of more selective agents.

Systems biology and drug repositioning approaches, which analyze large datasets from genomics, proteomics, and transcriptomics, offer powerful methods to uncover these novel interactions. nih.gov For instance, by studying the cellular response to Recainam tosylate at a systems level, researchers could identify unexpected pathway modulations. It is known that structural similarities exist between sodium and potassium channels, and some sodium-channel blockers can affect repolarization by interacting with potassium channels. europeanreview.org Investigating whether this compound exhibits any activity on various potassium channel subtypes (e.g., hERG, KCNQ1) or even calcium channels would be a logical step. nih.gov Furthermore, given its structural components, which include an aromatic ring and a urea (B33335) moiety, its potential to interact with other receptors or enzymes cannot be ruled out without specific investigation. The serotonergic system, for example, is a complex network where unexpected drug interactions can occur. google.com

Future research in this area would involve:

Broad-panel screening: Testing this compound against a wide array of receptors, ion channels, and enzymes.

Chemoproteomics: Utilizing chemical probes based on the Recainam structure to identify binding partners in cell lysates.

In silico modeling: Using computational docking studies to predict potential interactions with proteins that have structurally similar ligand-binding pockets to the sodium channel.

Design and Synthesis of Advanced Analogues with Tuned Mechanistic Profiles

The chemical scaffold of Recainam provides a robust starting point for medicinal chemists to design and synthesize advanced analogues with more desirable properties. mpdkrc.edu.in The goal of such synthetic endeavors is to fine-tune the mechanistic profile, potentially enhancing potency for sodium channels, improving selectivity, or introducing novel activities at secondary targets. rsc.orgresearchgate.net Strategies for creating such analogues often involve diverted total synthesis (DTS) or function-oriented synthesis (FOS), where modifications are made at various stages of the synthetic pathway to generate a library of related compounds. rsc.orgresearchgate.net

Key structural modifications to the Recainam molecule for analogue development could include:

Altering the 2,6-dimethylphenyl group: Substitution patterns on this aromatic ring can influence lipophilicity, metabolic stability, and π-stacking interactions within the binding pocket.

Modifying the urea linker: Replacing the urea with bioisosteres such as thiourea, guanidine, or other hydrogen-bonding scaffolds could alter binding affinity and specificity.

Varying the terminal amino group: The isopropyl group on the terminal amine is crucial for its interaction. Changing its size and basicity could modulate the state-dependent binding to the sodium channel (i.e., affinity for open, inactivated, or resting states). cvpharmacology.com

The synthesis of these new analogues, like the 2,6-prolylxylidide analogues of other antiarrhythmics, would be followed by rigorous structure-activity relationship (SAR) studies to correlate chemical changes with biological effects. capes.gov.br

Table 1: Potential Strategies for Recainam Analogue Synthesis

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Diverted Total Synthesis (DTS) | Modify later-stage intermediates in the established synthetic route. rsc.org | Rapid generation of diverse analogues for SAR studies. |

| Function-Oriented Synthesis (FOS) | Design simplified analogues that retain key pharmacophoric features. rsc.org | Identify the minimal structure required for activity; improve synthetic accessibility. |

Application of this compound as a Tool Compound for Fundamental Biological Processes

A "tool compound" is a well-characterized molecule used to probe biological pathways and validate drug targets. acs.org Given its specific mechanism of action on fast sodium channels, this compound is well-positioned to serve as a tool compound for studying the physiological and pathophysiological roles of these channels in various tissues. biosolveit.deacs.org While their role in cardiac action potential propagation is well-documented, voltage-gated sodium channels are also critical in other fundamental processes like neuronal signaling, muscle contraction, and sensory transduction. nih.govprinceton.edu

Future research could apply this compound to:

Neurobiology: Investigate the specific contribution of certain sodium channel isoforms to neurotransmitter release, neuronal excitability, and pain signaling pathways. Its use-dependent properties could be particularly valuable for studying states of high neuronal activity. nih.gov

Skeletal Muscle Physiology: Delineate the role of sodium channels in muscle fatigue and disorders such as myotonia.

Cell Biology: Explore the involvement of sodium influx in non-excitable cells, where it has been implicated in processes like cell migration and proliferation. nih.gov

By using this compound as a pharmacological probe, researchers can gain a more nuanced understanding of these fundamental biological processes, potentially uncovering new therapeutic avenues for a range of diseases. princeton.edureddit.com

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify new "hit" molecules with a desired biological activity. researchgate.netmdpi.com The integration of this compound with HTS technologies can be envisioned in several ways. While not a new discovery platform for Recainam itself, its properties can be leveraged to facilitate the discovery of new chemical entities. taylorfrancis.com

Potential applications include:

As a Reference Compound: In HTS campaigns designed to discover novel sodium channel blockers, this compound can be used as a positive control to validate the assay's performance and benchmark the potency and mechanism of newly identified hits. irbm.com

In Assay Development: Cell-based assays for HTS often require pharmacological tools to establish and optimize the assay window. For example, in a fluorescence-based assay measuring membrane potential, this compound could be used to define the signal change corresponding to sodium channel blockade.

In Counter-Screening: To ensure that hits from other screening campaigns are not merely acting as non-specific sodium channel blockers, this compound can be used in a panel of assays to identify and eliminate compounds with this off-target activity. irbm.comnih.gov

The evolution of HTS to include high-content screening (HCS), where multiple cellular parameters are measured simultaneously, further enhances these possibilities, allowing for a more detailed comparison of the phenotypic footprint of new compounds to that of this compound.

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of any pharmacologically active compound is subject to continuous improvement, with modern chemistry emphasizing efficiency, cost-effectiveness, and environmental sustainability ("green chemistry"). jchemlett.comnih.gov Future research on this compound will likely include the development of novel synthetic strategies that align with these principles.

The tosylation step itself, which converts an alcohol into a good leaving group or, in this case, forms a salt, is a cornerstone of organic synthesis. masterorganicchemistry.com Research into more sustainable tosylation and related reactions is ongoing. organic-chemistry.orgarkat-usa.org For Recainam, this could involve:

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems, such as organocatalysis, can reduce waste and improve reaction efficiency. organic-chemistry.orgfau.eu

Chromatography-Free Purification: Developing synthetic routes that yield the final product in high purity through methods like precipitation or crystallization, thus avoiding costly and solvent-intensive chromatographic purification. jchemlett.com

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch synthesis.

Table 2: Modern Synthetic Approaches Applicable to this compound

| Synthetic Strategy | Principle | Advantage for Recainam Synthesis |

|---|---|---|

| Organoautocatalysis | A product of the reaction catalyzes the reaction itself, eliminating the need for an external catalyst. fau.eu | Increased efficiency, milder reaction conditions, and reduced waste. |